molecular formula C13H21NO2S B5274482 2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE

2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE

Cat. No.: B5274482
M. Wt: 255.38 g/mol
InChI Key: MGZRBVVVYJYRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C14H21NO2S, and it has a molecular weight of 267.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound may interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHYL-N-(2-PENTANYL)BENZENESULFONAMIDE is unique due to the presence of both methyl and pentyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to other benzenesulfonamides .

Properties

IUPAC Name

2,4-dimethyl-N-pentan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-5-6-12(4)14-17(15,16)13-8-7-10(2)9-11(13)3/h7-9,12,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZRBVVVYJYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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